![molecular formula C15H16ClNO3S B4710740 4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide](/img/structure/B4710740.png)
4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide
Overview
Description
4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide, also known as CEBS, is a chemical compound that has shown potential in scientific research applications. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase enzymes, which are involved in regulating acid-base balance in the body. By inhibiting these enzymes, this compound may be able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the disruption of pH balance in cancer cells, and the inhibition of cancer cell growth in vitro. However, more research is needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide is that it has shown potential as an inhibitor of carbonic anhydrase enzymes, which are involved in regulating acid-base balance in the body. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of this compound is that more research is needed to fully understand its mechanism of action and its effects on the body.
Future Directions
There are many future directions for research on 4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide, including further studies on its mechanism of action, its potential as an anti-cancer agent, and its effects on the body. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its effectiveness as an anti-cancer agent. Further research may also be needed to determine the optimal dosage and administration of this compound for various scientific research applications.
Scientific Research Applications
4-chloro-N-(4-ethoxybenzyl)benzenesulfonamide has been studied for its potential in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes, which are involved in regulating acid-base balance in the body. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-chloro-N-[(4-ethoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-2-20-14-7-3-12(4-8-14)11-17-21(18,19)15-9-5-13(16)6-10-15/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGGBPNIETUZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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